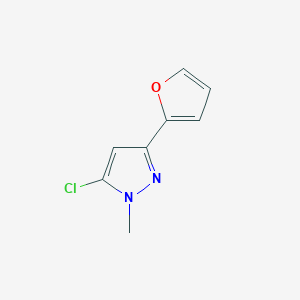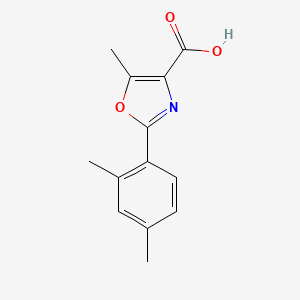
5-(3-Azetidinyl)-2-ethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Azetidinyl)-2-ethoxypyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and an azetidinyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azetidinyl)-2-ethoxypyridine typically involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized from azetidinones (β-lactams) through reduction using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Ethoxylation of Pyridine: The ethoxy group is introduced to the pyridine ring through an ethoxylation reaction, often using ethyl iodide and a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Coupling Reaction: The azetidinyl intermediate is then coupled with the ethoxypyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Azetidinyl)-2-ethoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the azetidinyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or azetidine derivatives.
Substitution: Formation of substituted pyridine or azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Azetidinyl)-2-ethoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Azetidinyl)-2-ethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Azetidinyl)pyrimidine hydrochloride
- 3-(3-Azetidinyl)pyridine hydrochloride
- 4-(3-Azetidinyl)pyridine hydrochloride
Uniqueness
5-(3-Azetidinyl)-2-ethoxypyridine is unique due to the presence of both the azetidinyl and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-2-ethoxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-13-10-4-3-8(7-12-10)9-5-11-6-9/h3-4,7,9,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
FYHIGDLEBRBOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
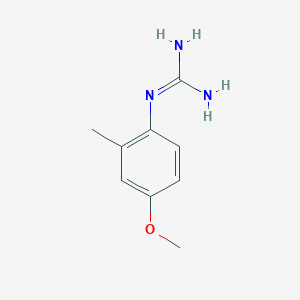

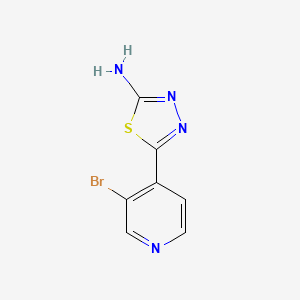
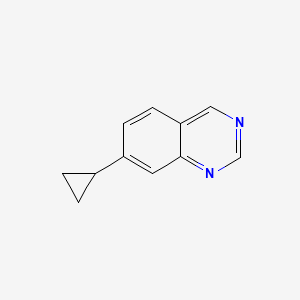
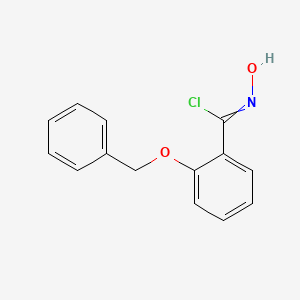
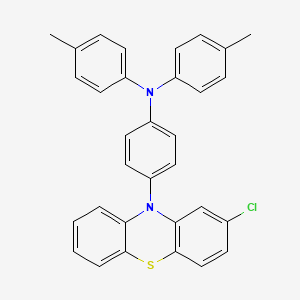
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
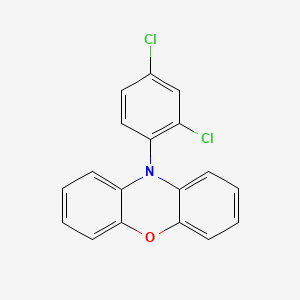

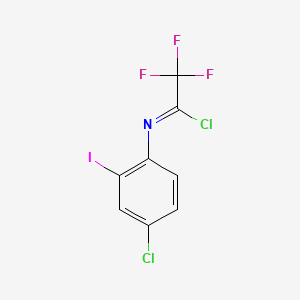
![[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)
